molecular formula C11H9ClO3 B2386935 Methyl 5-chloro-3-methylbenzofuran-2-carboxylate CAS No. 91398-63-9

Methyl 5-chloro-3-methylbenzofuran-2-carboxylate

Cat. No.: B2386935
CAS No.: 91398-63-9
M. Wt: 224.64
InChI Key: LKQFSVREHNMXKY-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-methylbenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a methyl group at the 3-position, a chlorine atom at the 5-position, and a carboxylate ester group at the 2-position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-3-methylbenzofuran-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxy-5-chlorobenzaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization to form the benzofuran ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-chloro-3-methylbenzofuran-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-2-methylbenzofuran-3-carboxylate
  • Methyl 5-bromo-3-methylbenzofuran-2-carboxylate
  • Methyl 5-chloro-3-ethylbenzofuran-2-carboxylate

Uniqueness

Methyl 5-chloro-3-methylbenzofuran-2-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom at the 5-position and the methyl group at the 3-position can affect its interaction with molecular targets and its overall pharmacokinetic properties .

Properties

IUPAC Name

methyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c1-6-8-5-7(12)3-4-9(8)15-10(6)11(13)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQFSVREHNMXKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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